1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of an amino group, a chloromethyl group, and a propanone moiety attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has substituents amenable to further functionalization.
Chloromethylation: Introduction of the chloromethyl group can be achieved through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Amination: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Propanone Formation: The final step involves the formation of the propanone moiety, which can be achieved through various carbonylation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the chloromethyl group to a methyl group.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form various derivatives.
Condensation: The amino group can participate in condensation reactions to form imines or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The amino and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes.
Comparison with Similar Compounds
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one can be compared with other similar compounds such as:
1-(2-Amino-phenyl)propan-1-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(4-(Dimethylamino)phenyl)propan-1-one: Contains a dimethylamino group instead of an amino group, leading to variations in chemical behavior.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[2-amino-6-(chloromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-9(13)10-7(6-11)4-3-5-8(10)12/h3-5H,2,6,12H2,1H3 |
InChI Key |
QCRLJROZIDZTGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.